molecular formula C5H5IN2 B027973 3-Amino-4-iodopyridine CAS No. 105752-11-2

3-Amino-4-iodopyridine

Cat. No.: B027973
CAS No.: 105752-11-2
M. Wt: 220.01 g/mol
InChI Key: ZJRSKTXMSIVNAU-UHFFFAOYSA-N
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Description

3-Amino-4-iodopyridine is an organic compound with the molecular formula C5H5IN2 It is a derivative of pyridine, characterized by the presence of an amino group at the third position and an iodine atom at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 3-aminopyridine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Comparison with Similar Compounds

  • 3-Amino-4-chloropyridine
  • 2-Amino-5-bromopyridine
  • 3-Aminopyridine
  • 3-Amino-2-fluoropyridine

Comparison: 3-Amino-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing access to a broader range of derivatives .

Properties

IUPAC Name

4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRSKTXMSIVNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356052
Record name 3-Amino-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105752-11-2
Record name 3-Amino-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary use of 3-amino-4-iodopyridine in current chemical synthesis research?

A: this compound serves as a versatile building block for synthesizing more complex nitrogen-containing heterocycles. Specifically, it is a key starting material for preparing substituted 6-azaindoles through palladium-catalyzed heteroannulation reactions with internal alkynes. [, ] This methodology provides a convenient route to access a variety of 6-azaindole derivatives, which are of significant interest due to their potential biological activities. []

Q2: Beyond 6-azaindoles, what other heterocyclic systems can be synthesized using this compound as a starting material?

A: this compound can also be used to synthesize 3,9-dideazapurines. [] This involves a two-step process: first, the N-formyl derivative of this compound undergoes conjugate addition to an activated acetylene. Subsequently, a copper-catalyzed intramolecular arylation reaction leads to the formation of the 3,9-dideazapurine core. [] This method offers a simple and efficient route to access diversely substituted 3,9-dideazapurines, which are of interest for their potential biological applications.

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